cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride

Triple reuptake inhibitor SERT inhibitor Antidepressant scaffold

cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride (CAS 1872371-83-9) is a bicyclic heterocyclic hydrochloride salt with the IUPAC name (3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one hydrochloride and molecular formula C₇H₁₂ClNO (MW 161.63 g/mol). The free base corresponds to (3aR,6aS)-octahydrocyclopenta[c]pyrrol-5-one (C₇H₁₁NO, MW 125.17 g/mol), with a computed LogP of -0.5, zero rotatable bonds, and a topological polar surface area of 29.5 Ų.

Molecular Formula C7H12ClNO
Molecular Weight 161.63
CAS No. 1872371-83-9
Cat. No. B3367647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride
CAS1872371-83-9
Molecular FormulaC7H12ClNO
Molecular Weight161.63
Structural Identifiers
SMILESC1C2CNCC2CC1=O.Cl
InChIInChI=1S/C7H11NO.ClH/c9-7-1-5-3-8-4-6(5)2-7;/h5-6,8H,1-4H2;1H/t5-,6+;
InChIKeyVXGNCPOILAXTAM-KNCHESJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Octahydrocyclopenta[c]pyrrol-5-one Hydrochloride (CAS 1872371-83-9): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride (CAS 1872371-83-9) is a bicyclic heterocyclic hydrochloride salt with the IUPAC name (3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one hydrochloride and molecular formula C₇H₁₂ClNO (MW 161.63 g/mol) [1]. The free base corresponds to (3aR,6aS)-octahydrocyclopenta[c]pyrrol-5-one (C₇H₁₁NO, MW 125.17 g/mol), with a computed LogP of -0.5, zero rotatable bonds, and a topological polar surface area of 29.5 Ų [2]. This compound serves as a versatile building block for pharmaceutical research and is available at 98% purity from multiple commercial sources .

Why Generic Substitution Fails for cis-Octahydrocyclopenta[c]pyrrol-5-one Hydrochloride: Scaffold Geometry and Salt Form Dictate Functional Outcomes in Drug Discovery Programs


The octahydrocyclopenta[c]pyrrole scaffold cannot be generically interchanged with structurally similar bicyclic systems such as octahydro-1H-isoindole or simpler monocyclic pyrrolidines because the specific cis-fused [3.3.0] ring geometry imposes distinct conformational constraints that govern target engagement, transporter selectivity, and pharmacokinetic behavior [1]. In the triple reuptake inhibitor series, octahydrocyclopenta[c]pyrrole-based compound 22a achieved a SERT IC₅₀ of 20 nM with a unique selectivity fingerprint (SERT:NET:DAT ratio of 1:5.5:21.5), while the corresponding octahydro-1H-isoindole scaffold yielded compound 23a with a different selectivity profile (SERT IC₅₀ 29 nM, ratio 1:2.9:5.8) [1]. The hydrochloride salt form further provides distinct aqueous solubility advantages over the free base (free base XLogP3-AA: -0.5; salt form enhances aqueous compatibility for biological assays) [2]. These scaffold-dependent and salt-form-dependent parameters preclude simple substitution without re-optimization of the entire lead series.

cis-Octahydrocyclopenta[c]pyrrol-5-one Hydrochloride: A Comparative Quantitative Evidence Guide for Procurement Decision-Making


Triple Reuptake Inhibitor Potency: Octahydrocyclopenta[c]pyrrole vs. Octahydro-1H-isoindole Scaffold Selectivity Comparison

In a head-to-head scaffold comparison within the same study, octahydrocyclopenta[c]pyrrole-derived compound 22a demonstrated a SERT IC₅₀ of 20 nM with NET IC₅₀ of 109 nM and DAT IC₅₀ of 430 nM (SERT:NET:DAT ratio = 1:5.5:21.5). In contrast, the octahydro-1H-isoindole scaffold derivative 23a showed SERT IC₅₀ of 29 nM, NET IC₅₀ of 85 nM, and DAT IC₅₀ of 168 nM (ratio = 1:2.9:5.8), while 26a exhibited SERT IC₅₀ of 53 nM, NET IC₅₀ of 150 nM, and DAT IC₅₀ of 140 nM (ratio = 1:2.8:2.6) [1]. Compound 22a was also demonstrated to be highly brain penetrant and active in vivo in the mouse tail suspension test at 10 and 30 mpk PO without general motor stimulation [1].

Triple reuptake inhibitor SERT inhibitor Antidepressant scaffold

Antitubercular and Antibacterial Activity: Octahydrocyclopenta[c]pyrrole-Oxazolidinone Hybrids vs. Linezolid Standard

A series of oxazolidinone-class antimicrobial agents bearing 5-substituted octahydrocyclopenta[c]pyrrole moieties at the C-ring of linezolid were synthesized and evaluated against M. tuberculosis H37Rv and a panel of clinically important resistant Gram-positive and -negative bacteria [1]. Endo-alcohol 2a and exo-alcohol 2b, both incorporating the octahydrocyclopenta[c]pyrrole C-ring, exhibited potent inhibitory activity against M. tuberculosis H37Rv that was superior to that of linezolid [1]. Several analogues in this series demonstrated similar or better potency against linezolid-resistant methicillin-resistant Staphylococcus aureus (MRSA) strains compared to linezolid itself [1]. Selected compounds with the octahydrocyclopenta[c]pyrrole C-ring showed good human microsomal stability and low CYP isozyme and monoamine oxidase (MAO) inhibition, addressing key liabilities of the oxazolidinone class [1].

Antimicrobial Oxazolidinone Mycobacterium tuberculosis MRSA

Glycine Transporter Type 1 (GlyT1) Inhibition: Octahydrocyclopenta[c]pyrrole Core as a Privileged Scaffold for CNS Drug Discovery

A novel series of octahydro-cyclopenta[c]pyrrole derivatives was identified as potent and selective inhibitors of the type 1 glycine transporter (GlyT1), a validated target for addressing glutamatergic deficits underlying schizophrenia [1]. In contrast, alternative bicyclic scaffolds including 3.1.0 and 3.3.0 bicyclic GlyT1 inhibitors explored in parallel patent disclosures required different substitution patterns and did not yield GlyT1 potency equivalent to the optimized octahydrocyclopenta[c]pyrrole series [2]. The octahydrocyclopenta[c]pyrrole core provides the optimal spatial arrangement of hydrogen bond donors/acceptors (free base: HBD = 1, HBA = 2; hydrochloride salt: HBD = 4, HBA = 4 [3]) for engagement of the GlyT1 binding pocket.

GlyT1 inhibitor Schizophrenia Glycine transporter CNS drug discovery

Hydrochloride Salt Form Advantage: Aqueous Solubility and Assay Compatibility vs. Free Base

The hydrochloride salt form of cis-octahydrocyclopenta[c]pyrrol-5-one (CAS 1872371-83-9; MW 161.63 g/mol) provides enhanced aqueous solubility compared to the free base (CAS 1263378-05-7; MW 125.17 g/mol, XLogP3-AA = -0.5) [1][2]. The free base exhibits a computed hydrogen bond donor count of 1 and hydrogen bond acceptor count of 2, while the dihydrochloride salt (as represented in PubChem) increases HBD to 4 and HBA to 4 [2], substantially improving water solubility critical for biochemical and cell-based assays [1]. The cis (3aR,6aS) stereochemical configuration is preserved in the salt form, ensuring that the specific spatial orientation of the ketone at C-5 and the basic amine in the pyrrolidine ring, which is essential for downstream derivatization and target engagement, is maintained [1].

Salt form Aqueous solubility Hydrochloride Bioassay compatibility

Calcium Channel Modulation: Octahydrocyclopenta[c]pyrrole as a Validated Core for Ion Channel Drug Discovery

Multiple independent patent families disclose substituted octahydrocyclopenta[c]pyrroles as calcium channel modulators, specifically targeting N-type (Cav2.2) voltage-gated calcium channels implicated in pain signaling [1][2]. The octahydrocyclopenta[c]pyrrole scaffold bearing a 4-amine substituent was identified as a preferred core for N-type calcium channel blockade, with the [3.3.0] bicyclic system providing a conformational constraint distinct from alternative scaffolds such as piperidine, piperazine, or simple pyrrolidine cores commonly used in calcium channel programs [2]. The 5-one oxidation state of the target compound provides a synthetic handle for further elaboration to the 4-amine or 5-substituted derivatives described in the patent literature [1].

Calcium channel blocker N-type calcium channel Pain Ion channel modulator

cis-Octahydrocyclopenta[c]pyrrol-5-one Hydrochloride: Validated Application Scenarios for Research Procurement and Industrial Deployment


Antidepressant Drug Discovery: Triple Reuptake Inhibitor Lead Optimization

Procurement of cis-octahydrocyclopenta[c]pyrrol-5-one hydrochloride is strategically justified for medicinal chemistry programs developing next-generation triple reuptake inhibitors (TRIs) targeting SERT, NET, and DAT for treatment-resistant depression. The scaffold has been validated in vivo, with compound 22a demonstrating brain penetration and efficacy in the mouse tail suspension test at 10 and 30 mpk PO without motor stimulation side effects . The hydrochloride salt form ensures immediate solubility in aqueous assay media, enabling rapid establishment of SAR around the 3-aryl substitution pattern that controls SERT:NET:DAT selectivity .

Next-Generation Oxazolidinone Antibiotics: Overcoming Linezolid Resistance

The octahydrocyclopenta[c]pyrrole-2-yl moiety, readily accessible from the 5-one hydrochloride intermediate, has been validated as a superior C-ring replacement for linezolid in oxazolidinone-class antimicrobials . Compounds bearing this C-ring demonstrated enhanced activity against M. tuberculosis H37Rv (superior to linezolid) and retained potency against linezolid-resistant MRSA strains . Furthermore, selected analogues exhibited good human microsomal stability and low CYP/MAO inhibition, directly addressing the MAO inhibition liability associated with conventional oxazolidinones . Procurement of the 5-one hydrochloride building block enables rapid exploration of C-ring substitution patterns (endo-alcohol 2a, exo-alcohol 2b) and C-5 side chain modifications critical for optimizing the antimicrobial spectrum.

CNS Drug Discovery: GlyT1 Inhibitor Programs for Schizophrenia and Cognitive Disorders

The octahydrocyclopenta[c]pyrrole scaffold has been independently validated as a privileged core for potent and selective GlyT1 inhibitors with brain penetration suitable for treating schizophrenia and related cognitive disorders . The target compound, as the 5-one hydrochloride salt, serves as a versatile intermediate for synthesizing diverse GlyT1 inhibitor chemotypes through functionalization at the C-5 ketone position (reduction to alcohol, reductive amination, or Grignard addition) and N-substitution on the pyrrolidine ring . The hydrochloride salt form provides the necessary aqueous solubility for direct use in GlyT1 glycine uptake inhibition assays without additional formulation steps .

Ion Channel Drug Discovery: N-Type Calcium Channel Blocker Development for Pain

Multiple patent estates converge on substituted octahydrocyclopenta[c]pyrroles as N-type calcium channel (Cav2.2) blockers for neuropathic pain, creating a validated chemical space for ion channel drug discovery . The cis-octahydrocyclopenta[c]pyrrol-5-one hydrochloride provides a key synthetic intermediate for accessing both 4-amino-substituted calcium channel blockers (via ketone reduction and amine installation) and 5-substituted derivatives described in the patent literature . The [3.3.0] bicyclic constraint of this scaffold offers a conformational profile fundamentally distinct from monocyclic amine alternatives, which may translate to differentiated ion channel subtype selectivity .

Quote Request

Request a Quote for cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.